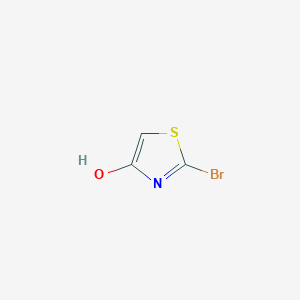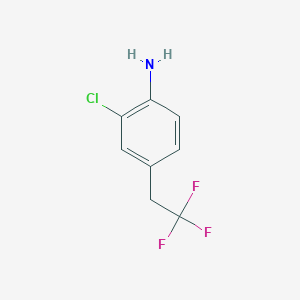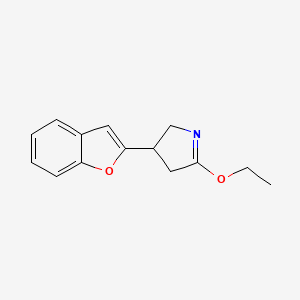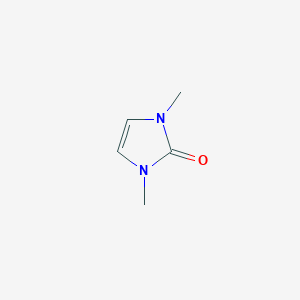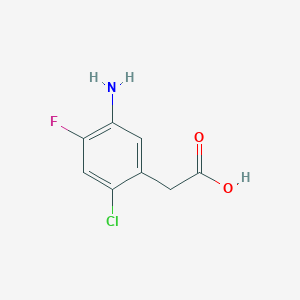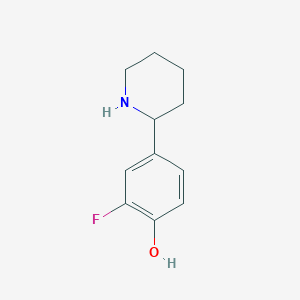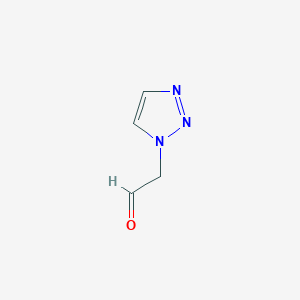
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde is a chemical compound that features a triazole ring attached to an acetaldehyde group The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)acetaldehyde can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Another method involves the reaction of azidoacetamides with β-ketoesters and acetylacetone under mild conditions to form triazole derivatives . This approach is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The CuAAC reaction is particularly favored in industrial settings due to its high efficiency and selectivity.
化学反应分析
Types of Reactions
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
Oxidation: 2-(1H-1,2,3-Triazol-1-yl)acetic acid.
Reduction: 2-(1H-1,2,3-Triazol-1-yl)ethanol.
Substitution: Various substituted triazole derivatives, depending on the substituent introduced.
科学研究应用
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)acetaldehyde involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites .
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole-1-yl)acetaldehyde: Similar structure but with a different arrangement of nitrogen atoms in the ring.
1H-1,2,3-Triazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
1H-1,2,3-Triazole-1-yl)ethanol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde is unique due to the presence of both the triazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and form various derivatives. This versatility makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C4H5N3O |
|---|---|
分子量 |
111.10 g/mol |
IUPAC 名称 |
2-(triazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C4H5N3O/c8-4-3-7-2-1-5-6-7/h1-2,4H,3H2 |
InChI 键 |
ANCQJBPHZWXFJP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=N1)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


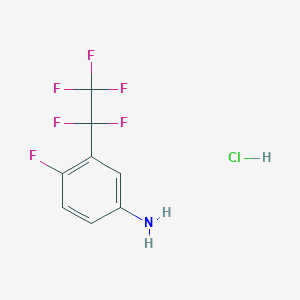
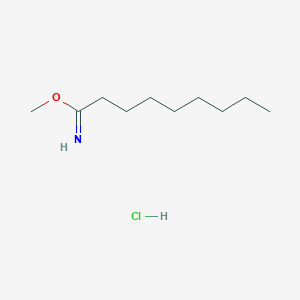
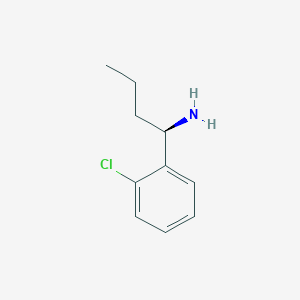
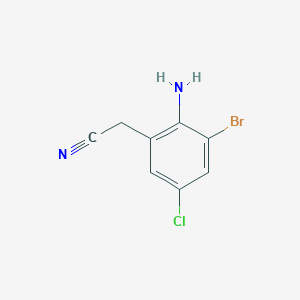
![4-Hydroxybenzo[g]quinolin-2(1H)-one](/img/structure/B15224704.png)

